(2-Methyl-1,3-dioxolan-2-yl)methanamine chemical properties
(2-Methyl-1,3-dioxolan-2-yl)methanamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2-Methyl-1,3-dioxolan-2-yl)methanamine
Introduction: A Versatile Bifunctional Building Block
(2-Methyl-1,3-dioxolan-2-yl)methanamine is a unique chemical compound prized in organic synthesis for its dual functionality. It incorporates a nucleophilic primary amine and a 1,3-dioxolane group, which serves as a stable protecting group for a ketone.[1] This structure, with CAS Number 3289-19-8, allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly nitrogen-containing heterocycles found in pharmaceuticals and other biologically active compounds.[1] The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups: the amine can undergo various modifications while the masked carbonyl remains inert, only to be revealed later under specific, mild acidic conditions.[1]
Core Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of (2-Methyl-1,3-dioxolan-2-yl)methanamine are summarized below.
| Property | Value | Source |
| IUPAC Name | (2-methyl-1,3-dioxolan-2-yl)methanamine | PubChem[2] |
| CAS Number | 3289-19-8 | CymitQuimica, Benchchem[1][3] |
| Molecular Formula | C₅H₁₁NO₂ | PubChem, CymitQuimica[2][3] |
| Molecular Weight | 117.15 g/mol | PubChem, Benchchem[1][2] |
| Canonical SMILES | CC1(OCCO1)CN | PubChem, Sigma-Aldrich[2][4] |
| InChI Key | BVVSUFVLGBJYOR-UHFFFAOYSA-N | PubChem, Benchchem[1][2] |
| Purity | Typically ≥97% | CymitQuimica, AChemBlock[3][5] |
| Appearance | Solid (form) | Sigma-Aldrich[4] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[6] |
| XLogP3 | -0.8 | PubChem[2] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Rotatable Bonds | 1 | ChemScene[6] |
Strategic Importance in Synthesis: Dual Functionality
The primary value of (2-Methyl-1,3-dioxolan-2-yl)methanamine stems from its bifunctional nature. The diagram below illustrates the two key reactive centers of the molecule: the nucleophilic primary amine and the latent carbonyl group masked as a dioxolane.
Caption: Dual functionality of the target molecule.
This structural arrangement allows chemists to perform reactions at the amine terminus without affecting the carbonyl group. Once the desired modifications are complete, the dioxolane can be easily hydrolyzed under mild acidic conditions to reveal the ketone, enabling subsequent cyclization or condensation reactions.
Synthesis and Production Considerations
While specific, detailed laboratory protocols are not extensively documented in peer-reviewed journals, the synthesis of (2-Methyl-1,3-dioxolan-2-yl)methanamine and related aminodioxolanes follows established organic chemistry principles.[1]
Conceptual Synthetic Workflow
The most logical and common approach involves the protection of an amino ketone precursor with a diol.
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Starting Material Selection : The synthesis typically begins with an amino ketone, such as 1-aminoacetone, or a precursor that can be readily converted to it.
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Acetal Formation (Protection) : The ketone functionality is protected by reacting the amino ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the stable 1,3-dioxolane ring. Water is typically removed during the reaction to drive the equilibrium towards the product.
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Work-up and Purification : After the reaction is complete, the catalyst is neutralized, and the product is isolated. Purification is typically achieved through distillation or chromatography to yield the final (2-Methyl-1,3-dioxolan-2-yl)methanamine.
Caption: Conceptual workflow for the synthesis of the title compound.
Application in Pharmaceutical Synthesis: The Case of Remimazolam
A significant application of (2-Methyl-1,3-dioxolan-2-yl)methanamine is its use as a key intermediate in the synthesis of Remimazolam, a short-acting benzodiazepine sedative.[7][8] In the patented synthetic routes, the primary amine of the title compound is used to construct a part of the core heterocyclic structure of the drug.
The general process involves:
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Coupling Reaction : (2-Methyl-1,3-dioxolan-2-yl)methanamine is reacted with a suitable benzodiazepine precursor.[8]
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Deprotection and Cyclization : The resulting intermediate, which now contains the dioxolane-protected carbonyl, is treated with acid. This single step removes the protecting group (deprotection) and triggers an intramolecular cyclization to form the final imidazo[1,2-a][2][4]benzodiazepine ring system of Remimazolam.[8] This elegant one-pot deprotection-cyclization highlights the strategic utility of using a protected carbonyl building block like (2-Methyl-1,3-dioxolan-2-yl)methanamine.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is compiled from various supplier safety data sheets (SDS).
GHS Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[2][4][6][9]
Recommended Handling and Storage
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Personal Protective Equipment (PPE) : Handle with gloves, and use proper glove removal technique. Wear appropriate protective clothing, and eye/face protection (safety glasses or goggles). Use a respirator if ventilation is inadequate.[9]
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Storage Conditions : Store in a cool, dark place under an inert atmosphere.[1] Recommended storage temperature is often cited as 2-8°C.[1] Keep the container tightly closed in a dry and well-ventilated place.[9]
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Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
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First Aid Measures :
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Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[9]
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Skin Contact : Wash off with soap and plenty of water.[9]
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Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[9]
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Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] In all cases of exposure, it is advised to consult a physician.[9]
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12434663, (2-Methyl-1,3-dioxolan-2-yl)methanamine. Retrieved from [Link].
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Capot Chemical. (2025). MATERIAL SAFETY DATA SHEET: (2-Methyl-1,3-dioxolan-2-yl)methanamine. Retrieved from [Link].
- Google Patents. (2019). US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.
- Google Patents. (2018). WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2-Methyl-1,3-dioxolan-2-yl)methanamine | C5H11NO2 | CID 12434663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Methyl-1,3-dioxolan-2-yl)methanamine | CymitQuimica [cymitquimica.com]
- 4. (2-Methyl-1,3-dioxolan-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. (2-Methyl-1,3-dioxolan-2-yl)methanamine 97% | CAS: 3289-19-8 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. US20190359619A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 8. WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 9. capotchem.com [capotchem.com]
